Rendix

Vue d'ensemble

Description

Applications De Recherche Scientifique

Rendix has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying ester hydrolysis and benzimidazole chemistry.

Biology: Investigated for its effects on thrombin inhibition and blood coagulation pathways.

Industry: Employed in the development of new anticoagulant drugs and formulations.

Mécanisme D'action

Target of Action

Dabigatran etexilate mesylate, also known as Rendix or Dabigatran etexilate methanesulfonate, primarily targets thrombin , a clotting protein in the blood . Thrombin plays a central role in coagulation and hemostasis, and its inhibition can prevent the formation of blood clots .

Mode of Action

Dabigatran etexilate mesylate is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor, dabigatran . It works by reversibly binding to the active site on the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . This interaction with its target results in the inhibition of both thrombin activity and generation .

Biochemical Pathways

The action of Dabigatran etexilate mesylate affects the coagulation cascade, a series of biochemical pathways involved in blood clotting . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . It also inhibits thrombin-induced platelet aggregation .

Pharmacokinetics

Dabigatran etexilate mesylate is rapidly absorbed and converted to its active form, dabigatran . The peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours , with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The primary result of Dabigatran etexilate mesylate’s action is the prevention of blood clot formation . This anticoagulant effect reduces the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation or those who have undergone hip or knee replacement surgery .

Action Environment

The action of Dabigatran etexilate mesylate is influenced by several environmental factors. For instance, fatty foods can delay the intestinal absorption of dabigatran, although the bioavailability of the drug is unaffected . Furthermore, the pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Safety and Hazards

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Rendix involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:

Formation of Benzimidazole Core: The benzimidazole core is synthesized through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative.

Functionalization: The benzimidazole core is then functionalized with various substituents, including the amidino group and the pyridyl group.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Large batch reactors are used for the initial synthesis steps, ensuring controlled reaction conditions.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Rendix undergoes several types of chemical reactions, including:

Hydrolysis: The ester group in this compound is hydrolyzed by esterases in the plasma and liver to form the active compound, dabigatran.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzimidazole core.

Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions:

Hydrolysis: Esterases in the plasma and liver catalyze the hydrolysis reaction under physiological conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products:

Dabigatran: The primary product formed from the hydrolysis of this compound.

Oxidized and Reduced Derivatives: Various oxidized and reduced derivatives of the benzimidazole core.

Comparaison Avec Des Composés Similaires

Rendix is unique compared to other anticoagulants due to its direct thrombin inhibition mechanism. Similar compounds include:

Warfarin: An anticoagulant that inhibits vitamin K-dependent clotting factors.

Heparin: An anticoagulant that enhances the activity of antithrombin III.

Rivaroxaban: A direct factor Xa inhibitor.

This compound stands out due to its specific inhibition of thrombin, providing a targeted approach to anticoagulation with a different mechanism compared to other anticoagulants .

Propriétés

IUPAC Name |

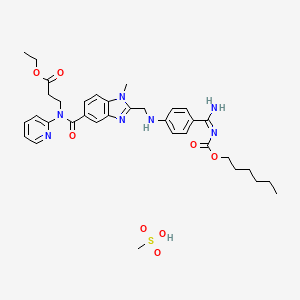

ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETBXHPXHHOLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(=O)/N=C(\C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)/N.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N7O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897181.png)

![(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole](/img/structure/B7897238.png)

![[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B7897255.png)

![sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7897282.png)